![molecular formula C13H16N2O2S B2718994 N-Cyclopropyl-2-methyl-3-(prop-2-ynylamino)benzenesulfonamide CAS No. 1436046-72-8](/img/structure/B2718994.png)
N-Cyclopropyl-2-methyl-3-(prop-2-ynylamino)benzenesulfonamide
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Description
Molecular Structure Analysis
The molecular structure of N-Cyclopropyl-2-methyl-3-(prop-2-ynylamino)benzenesulfonamide is unique and allows for various applications in scientific research. The cyclopropyl group in the molecule behaves somewhat like a double bond, allowing it to conjugate and pass mesomeric effect similar to a double bond .Scientific Research Applications
Synthesis and Organic Chemistry Applications
Sulfonamides, including structures similar to N-Cyclopropyl-2-methyl-3-(prop-2-ynylamino)benzenesulfonamide, are pivotal in organic synthesis, serving as intermediates for the construction of complex molecules. For instance, N-Benzylidenebenzenesulfonamide has been utilized as a benzaldehyde equivalent in the Knoevenagel Reaction, showcasing the utility of sulfonamide derivatives in synthesizing cyanide-containing active methylene compounds (Zajac et al., 2006). Similarly, the synthesis of 2-chloro-2-imidoylaziridines through aza-Darzens-type reactions of 3,3-dichloro-1-azaallylic anions and N-(arylsulfonyl)imines demonstrates the role of sulfonamides in generating novel azaheterocyclic rings, indicating their significance in developing new synthetic methodologies (Giubellina et al., 2006).
Pharmacological Research
Sulfonamide derivatives have been extensively studied for their pharmacological properties. SB-399885 , for example, is a selective 5-HT6 receptor antagonist with cognitive-enhancing properties, highlighting the therapeutic potential of sulfonamide compounds in treating disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006). Moreover, sulfonamides incorporating aroylhydrazone-, triazolothiadiazinyl-, or thiadiazolyl moieties have shown potent inhibition against human carbonic anhydrase isozymes, suggesting their application in designing inhibitors for cancer therapy (Alafeefy et al., 2015).
properties
IUPAC Name |
N-cyclopropyl-2-methyl-3-(prop-2-ynylamino)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-3-9-14-12-5-4-6-13(10(12)2)18(16,17)15-11-7-8-11/h1,4-6,11,14-15H,7-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFFGTUDHLYGAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)NC2CC2)NCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropyl-2-methyl-3-(prop-2-ynylamino)benzenesulfonamide |
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